molecular formula C10H10F3N B13570352 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine

1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine

Cat. No.: B13570352
M. Wt: 201.19 g/mol
InChI Key: USPGKTGJJLXTRZ-UHFFFAOYSA-N
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Description

1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine is a compound characterized by the presence of a cyclopropane ring substituted with a phenyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclopropanation of styrene derivatives with trifluoromethyl diazomethane under specific reaction conditions. Another approach includes the use of trifluoromethylated cyclopropane intermediates, which are then subjected to amination reactions to introduce the amine group.

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropane carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclopropane derivatives with different functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine can be compared with other similar compounds such as:

    1-Phenyl-2-(trifluoromethyl)cyclopropane: Lacks the amine group, resulting in different chemical reactivity and applications.

    2-(2-(trifluoromethyl)phenyl)cyclopropan-1-amine: Similar structure but with different substitution patterns, leading to variations in biological activity.

    1-{4-[(trifluoromethyl)sulfanyl]phenyl}cyclopropan-1-amine:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyclopropane ring, which together contribute to its distinctive chemical and biological properties.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7/h1-5,8H,6,14H2

InChI Key

USPGKTGJJLXTRZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)N)C(F)(F)F

Origin of Product

United States

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